1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-
Overview
Description
1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- is a chemical compound with the molecular formula C12H19NO4. It is known for its involvement in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propanediol backbone and a methoxyphenoxyethylamino group.
Mechanism of Action
Mode of Action
It is mentioned that the compound is involved in centrally acting muscle relaxant with expectorant properties . This suggests that it may interact with its targets to relax muscles and promote the clearance of mucus from the airways.
Pharmacokinetics
It is soluble in water, methanol, dmso, dmf, ethanol, glycerol, and glycol , which may influence its bioavailability and distribution in the body.
Result of Action
The compound is often used as an anesthetic during animal surgery and is used in the treatment of coughing . This suggests that its molecular and cellular effects may include the reduction of pain sensation and the facilitation of mucus clearance from the airways.
Action Environment
It is noted to be stored in a cool, dry condition in a well-sealed container, away from oxidizing agents , indicating that certain environmental conditions may affect its stability.
Biochemical Analysis
Biochemical Properties
The compound, 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-, plays a significant role in biochemical reactions. It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .
Cellular Effects
It is known that the compound is involved in centrally acting muscle relaxant with expectorant properties
Molecular Mechanism
It is known that the compound is used in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics This suggests that it may interact with biomolecules involved in RNA interference, potentially influencing gene expression
Metabolic Pathways
It is known that the compound is used in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- typically involves the reaction of 1,2-propanediol with 2-(2-methoxyphenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. The use of advanced equipment and technology helps in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its therapeutic properties and potential use in drug development.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 3-methoxy-: This compound has a similar propanediol backbone but lacks the methoxyphenoxyethylamino group.
Uniqueness
1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethylamino]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJUSXNKPQWTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439655 | |
Record name | 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10461-27-5 | |
Record name | 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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